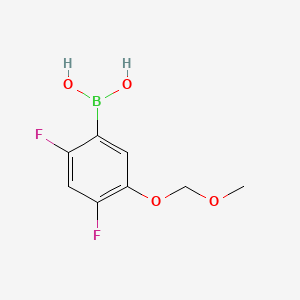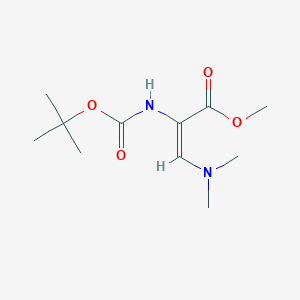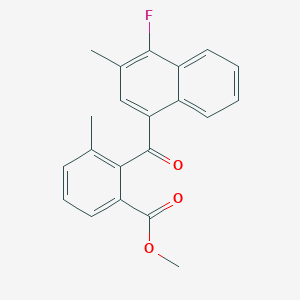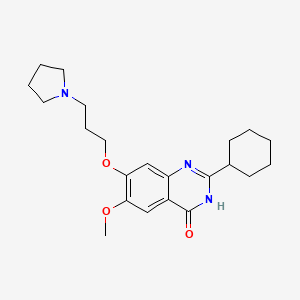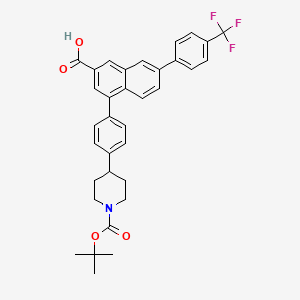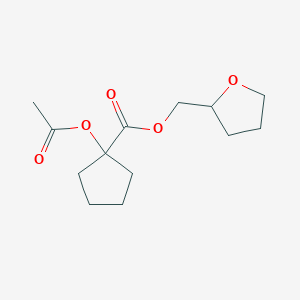![molecular formula C7H7N3O B14019024 [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol](/img/structure/B14019024.png)
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol is a heterocyclic compound that belongs to the triazolopyridine family. . The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methanol group attached to the sixth position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope . Another method involves the oxidative cyclization of hydrazones using N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the oxidative cyclization methods suggest that these could be adapted for larger-scale production.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
作用機序
The mechanism of action of [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and survival . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-A]pyridine-3-amine: This compound has similar structural features and exhibits comparable biological activities.
[1,2,4]Triazolo[1,5-A]pyridine: Another member of the triazolopyridine family, known for its medicinal properties.
[1,2,3]Triazolo[4,5-B]pyridine:
Uniqueness
What sets [1,2,4]Triazolo[4,3-A]pyridin-6-ylmethanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methanol group at the sixth position of the pyridine ring enhances its reactivity and potential for further functionalization.
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-2-7-9-8-5-10(7)3-6/h1-3,5,11H,4H2 |
InChIキー |
MMIHNLZYGSPHSN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NN=CN2C=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


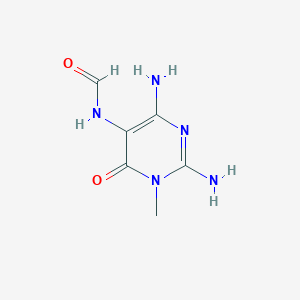
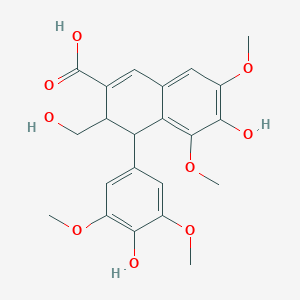
![trans-2-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018960.png)
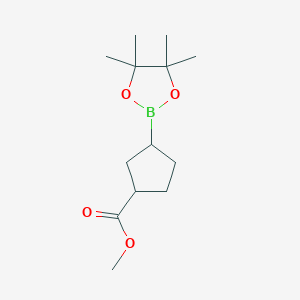

![N-{1-[(Diphenylmethyl)sulfanyl]-3-oxobutan-2-yl}acetamide](/img/structure/B14018964.png)
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)

